molecular formula C19H28N2O5S B11502690 Acetamide, N-(2-cyclohex-1-enylethyl)-2-[(3,4-dimethoxy-benzenesulfonyl)(methyl)amino]-

Acetamide, N-(2-cyclohex-1-enylethyl)-2-[(3,4-dimethoxy-benzenesulfonyl)(methyl)amino]-

Cat. No.: B11502690
M. Wt: 396.5 g/mol
InChI Key: VUIWJYCDFFUAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Acetamide, N-(2-cyclohex-1-enylethyl)-2-[(3,4-dimethoxy-benzenesulfonyl)(methyl)amino]-” is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclohexene ring, a dimethoxybenzene sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Acetamide, N-(2-cyclohex-1-enylethyl)-2-[(3,4-dimethoxy-benzenesulfonyl)(methyl)amino]-” typically involves multi-step organic reactions. The starting materials might include cyclohexene, dimethoxybenzene, and acetamide derivatives. Common synthetic routes could involve:

    Step 1: Formation of the cyclohexene derivative through a Diels-Alder reaction.

    Step 2: Introduction of the dimethoxybenzene sulfonyl group via sulfonation.

    Step 3: Coupling of the cyclohexene derivative with the sulfonyl group using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Step 4: Final acetamide formation through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA (meta-Chloroperoxybenzoic acid) for epoxidation.

    Reducing Agents: LiAlH4 (Lithium aluminium hydride) for reduction of sulfonyl groups.

    Nucleophiles: Grignard reagents for nucleophilic substitution.

Major Products

    Epoxides: From oxidation of the cyclohexene ring.

    Sulfides/Thiols: From reduction of the sulfonyl group.

    Substituted Derivatives: From nucleophilic substitution on the benzene ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “Acetamide, N-(2-cyclohex-1-enylethyl)-2-[(3,4-dimethoxy-benzenesulfonyl)(methyl)amino]-” would depend on its specific application. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: It could interact with specific receptors on cell surfaces, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Acetamide Derivatives: Compounds with similar acetamide moieties.

    Cyclohexene Derivatives: Compounds containing cyclohexene rings.

    Dimethoxybenzene Derivatives: Compounds with dimethoxybenzene groups.

Uniqueness

    Structural Complexity: The combination of cyclohexene, dimethoxybenzene, and acetamide groups makes this compound unique.

    Its diverse functional groups allow for a wide range of applications in different fields.

Properties

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C19H28N2O5S/c1-21(14-19(22)20-12-11-15-7-5-4-6-8-15)27(23,24)16-9-10-17(25-2)18(13-16)26-3/h7,9-10,13H,4-6,8,11-12,14H2,1-3H3,(H,20,22)

InChI Key

VUIWJYCDFFUAAK-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCCC1=CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.